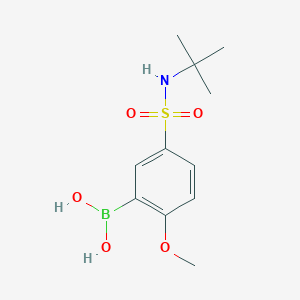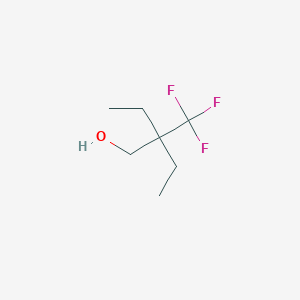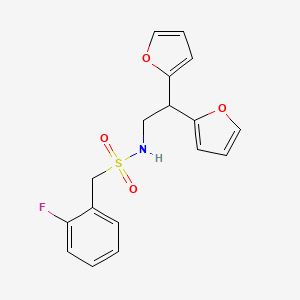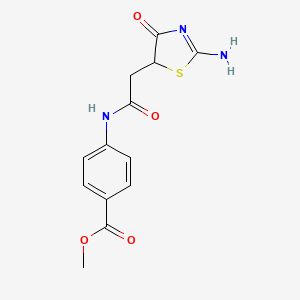
5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid” is a chemical compound that is used in various scientific research. It has a molecular weight of 445.39 . The compound is white to yellow solid in physical form .
Synthesis Analysis
The synthesis of such compounds often involves the use of tert-butanesulfinamide. This compound has been extensively used in the synthesis of N-heterocycles via sulfinimines . It offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .Molecular Structure Analysis
The molecular formula of “this compound” is C23H32BNO5S . The InChI code for this compound is 1S/C23H32BNO5S/c1-21(2,3)25-31(26,27)20-14-13-18(28-16-17-11-9-8-10-12-17)15-19(20)24-29-22(4,5)23(6,7)30-24/h8-15,25H,16H2,1-7H3 .Chemical Reactions Analysis
The compound has been used in the study of macromolecular complexes . For this purpose, tert-butyl (tBu) groups were attached at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tBu iodoacetamide, or tBu acrylate .Physical And Chemical Properties Analysis
The compound has a density of 1.25g/cm3 . It has a melting point of 142-145ºC . The boiling point of the compound is 456.7ºC at 760 mmHg .科学的研究の応用
Asymmetric Synthesis and Chemical Transformations
5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid plays a crucial role in asymmetric synthesis, particularly in the creation of protected arylglycine derivatives. A method involving the Rh(I)-catalyzed addition of arylboronic acids to N-tert-butanesulfinyl imino esters has been developed, which yields high diastereoselectivities for a variety of functionalized arylboronic acids. The resulting N-sulfinyl arylglycine ester products are versatile intermediates for further transformations, including protecting group removal, conversion to β-amino alcohols, and direct incorporation into peptides (Beenen, Weix, & Ellman, 2006). This showcases the compound's utility in the synthesis of complex molecules with potential pharmaceutical applications.
Development of Novel Membranes for Dye Treatment
In the field of materials science, the introduction of sulfonated aromatic diamine monomers, related to the chemical class of this compound, has led to the development of thin-film composite nanofiltration membranes. These membranes show improved water flux due to enhanced surface hydrophilicity without compromising dye rejection. This advancement is significant for the treatment of dye solutions, demonstrating the compound's potential in environmental applications (Liu et al., 2012).
Fluorescence Quenching Studies
This compound and its derivatives have been studied for their fluorescence quenching properties. Research into 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenylboronic acid has contributed to understanding the mechanisms of fluorescence quenching. These studies are crucial for developing new fluorescence-based sensors and diagnostic tools, indicating the broader applicability of such compounds in analytical chemistry (Geethanjali, Nagaraja, & Melavanki, 2015).
作用機序
Organoboron compounds like “5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid” have a wide range of applications in synthetic methodologies, natural products, and bioactive molecule synthesis . The sensitivity of boronic acid toward most synthetic reagents makes it necessary to introduce a protecting group before its utilization .
Safety and Hazards
特性
IUPAC Name |
[5-(tert-butylsulfamoyl)-2-methoxyphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO5S/c1-11(2,3)13-19(16,17)8-5-6-10(18-4)9(7-8)12(14)15/h5-7,13-15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJIYYOPBLWGFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(propan-2-ylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2699413.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2699414.png)
![8-(4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2699415.png)


![2-[(2-Fluorophenyl)methyl]-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2699421.png)



![3-(Tert-butyl)imidazo[1,5-a]pyrazin-8-ol](/img/structure/B2699429.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2699430.png)


